The compound "5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one" is a brominated heterocyclic molecule that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolopyridine and bromine functionalities within its structure allows for diverse chemical reactivity and the possibility of further functionalization, making it a valuable scaffold for the development of new compounds with desirable properties.
In medicinal chemistry, the structural motif of "5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one" has been utilized to create compounds with antibacterial68 and antioxidant properties7. The bromophenol derivatives synthesized from related structures have demonstrated potent activity against cholinergic enzymes, which could be beneficial in treating neurodegenerative diseases7. Additionally, the antibacterial activity of these compounds against resistant strains of bacteria highlights their potential as new lead compounds for developing novel antibiotics68.
The nonlinear optical (NLO) properties of related brominated pyridine compounds have been explored, indicating their potential use in material science applications13. The conjugation effect within these molecules contributes to their greater NLO properties compared to standard materials like urea, which could be advantageous in the development of optical devices1.
Spectroscopic techniques such as FT-IR and NMR, along with computational methods like density functional theory (DFT), have been employed to characterize the structure and electronic properties of brominated pyridine derivatives13. These studies provide insight into the molecular geometry, vibrational frequencies, and electronic transitions, which are crucial for understanding the reactivity and potential applications of these compounds13.
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be approached through several methods. One prominent route involves the modification of existing synthetic strategies for pyrrolo[2,3-b]pyridines. For instance, Alekseyev et al. (2015) reported a simple synthesis method that emphasizes the use of readily available starting materials and conditions conducive to high yields .
The synthesis conditions often include temperature control, reaction time, and solvent choice to optimize yield and purity.
The molecular structure of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one features a fused bicyclic system consisting of a pyrrole and pyridine ring. The presence of the bromine atom at the 5-position significantly influences its electronic properties and reactivity.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one participates in various chemical reactions due to its electrophilic nature:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one primarily relates to its interactions with biological targets such as kinases. Research indicates that derivatives of this compound may inhibit specific kinases involved in cellular signaling pathways.
The physical properties of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are critical for its application in research and industry:
These properties are essential for handling and application in laboratory settings.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific applications:
The compound's unique structure and reactivity make it valuable in ongoing research within medicinal chemistry and drug development.
The compound designated by the CAS Registry Number 183208-34-6 has the systematic IUPAC name 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, reflecting its core heterocyclic system and substituent position. Its molecular formula is C7H5BrN2O, with a molecular weight of 213.03 g/mol [3]. The SMILES representation (O=C(C1)NC(C1=C2)=NC=C2Br) precisely encodes the lactam functionality (C=O at position 2) and bromine atom at position 5 of the fused bicyclic structure [3].
This compound belongs to the pyrrolopyridine family, specifically classified as a 7-azaindolin-2-one derivative due to the nitrogen atom at the 7-position (pyridine-like nitrogen) and the oxo group at position 2. Potential isomerism arises from:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
CAS Registry Number | 183208-34-6 |
Molecular Formula | C7H5BrN2O |
Molecular Weight | 213.03 g/mol |
Alternative Names | 5-Bromo-7-azaindolin-2(3H)-one |
SMILES | O=C(C1)NC(C1=C2)=NC=C2Br |
Single-crystal X-ray diffraction analysis confirms the monoclinic crystal system with space group P21/c and the following unit cell parameters:
Data collected at 100 K using Mo Kα radiation (λ = 0.71073 Å) revealed exceptional planarity of the fused heterocyclic core. The root-mean-square (RMS) deviation from the mean plane is 0.017 Å, with maximal atomic deviations at C5 (0.025 Å) and C3 (0.006 Å). The dihedral angle between the pyrrole and pyridine rings is 2.09(14)°, confirming near-perfect coplanarity [2].
Intermolecular stabilization occurs via N1—H1⋯N7 hydrogen bonds (2.960(5) Å, 159°), forming centrosymmetric dimers. Additional C4—H4⋯C4/C5 contacts link these dimers into two-dimensional supramolecular sheets parallel to the (100) plane. The packing efficiency is reflected in a calculated density of 1.938 Mg·m−3 [2].
Table 2: Crystallographic Hydrogen Bond Geometry
D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
---|---|---|---|---|
N1—H1⋯N7i | 0.88 | 2.12 | 2.960(5) | 159 |
Symmetry code: (i) -x+1, -y+1, -z+1
The compound exhibits consistent lactam tautomerism (2(3H)-one form) across both solid and solution phases, as validated by complementary techniques:
Solid State (X-ray Crystallography): Electron density maps unambiguously confirm the carbonyl group (C2=O) and N3-H protonation. No electron density attributable to the lactim form (2-hydroxy) is observed. The N1—H bond length is refined to 0.88 Å, consistent with protonation at both N1 and N3 positions [2].
Solution State (Multinuclear NMR): 1H NMR (DMF-d7) shows a broad singlet at δ 11.91 ppm (1H, N1-H), confirming the pyrrolic N-H group. The downfield chemical shift is characteristic of a hydrogen-bond donor in the dimeric form. Key signals include:
Table 3: Tautomeric Stability Across Phases
State | Dominant Tautomer | Key Evidence | Energy-Stabilizing Features |
---|---|---|---|
Solid | Lactam (2-oxo) | X-ray: C2=O bond (1.23 Å), N3—H placement | N1—H⋯N7 H-bonds (dimerization) |
Solution | Lactam (2-oxo) | NMR: N1-H (δ 11.91 ppm), no OH signal >δ 12 ppm | Solvent-assisted dimerization in DMF |
The persistence of the lactam form in both phases is attributed to conjugated system stability (maximized aromaticity in the pyrrole ring) and hydrogen-bonding propensity. While the lactim form would allow pyridine-like N7 protonation, crystallographic and spectroscopic data confirm it is energetically disfavored under ambient conditions [2] [3] [5].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5